1-(3-oxo-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule, likely containing functional groups such as pyrimidinedione, piperazine, and indazole . These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving condensation, cyclization, and substitution reactions .Molecular Structure Analysis
The compound likely contains a tetrahydropyrazino[1,2-b]indazole core, a piperazine ring, and a pyrimidinedione group . These groups can be identified using spectroscopic methods such as 1D and 2D NMR, IR, CD, and HR–MS .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrazine, pyrimidine, and piperazine derivatives, are crucial scaffolds in medicinal chemistry and material science. Their synthesis has been extensively studied to explore their potential applications. For instance, the development of [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazines through heteroaromatization showcases the synthetic versatility of these compounds for potential therapeutic uses (El-Agrody et al., 2001). Similarly, the preparation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives highlights the chemical diversity accessible through the manipulation of these heterocycles (Watanabe et al., 1992).
Antimicrobial and Anticancer Activities
Some derivatives of these heterocyclic compounds exhibit significant biological activities, including antimicrobial and anticancer properties. The antimicrobial activity of synthesized compounds like pyrano[2,3-d]pyrimidines indicates their potential as novel antimicrobial agents (El-Agrody et al., 2001). Additionally, pyrazolo[1,5-a]pyrimidines and related compounds have been shown to have in vitro anticancer activity, suggesting their utility in developing new anticancer therapies (Hassan et al., 2017).
Novel Synthetic Pathways and Material Applications
The exploration of new synthetic pathways for these heterocycles also opens up possibilities for their application in material science. For example, the development of novel herbicidal 1-phenyl-piperazine-2,6-diones through facile synthetic routes shows the application potential of these compounds beyond pharmaceuticals, into areas like agriculture (Li et al., 2005).
Future Directions
Properties
IUPAC Name |
1-[3-oxo-3-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3/c29-17-5-8-27(21(31)23-17)9-6-18(30)25-11-13-26(14-12-25)20-19-15-3-1-2-4-16(15)24-28(19)10-7-22-20/h5,7-8,10H,1-4,6,9,11-14H2,(H,23,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKONGNFPMHMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CCN5C=CC(=O)NC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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